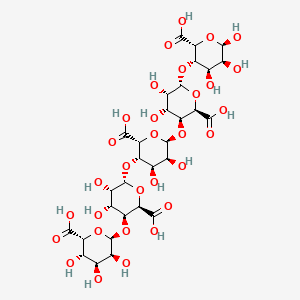

L-Pentaguluronic acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C30H42O31 |

|---|---|

Peso molecular |

898.6 g/mol |

Nombre IUPAC |

(2R,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxy-6-[(2R,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C30H42O31/c31-1-2(32)16(21(42)43)58-27(8(1)38)55-13-4(34)10(40)29(60-18(13)23(46)47)57-15-6(36)11(41)30(61-20(15)25(50)51)56-14-5(35)9(39)28(59-19(14)24(48)49)54-12-3(33)7(37)26(52)53-17(12)22(44)45/h1-20,26-41,52H,(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51)/t1-,2-,3+,4+,5+,6+,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17+,18+,19+,20+,26+,27+,28+,29+,30+/m0/s1 |

Clave InChI |

XTVQVZDWFHITEQ-DXZQHBMMSA-N |

SMILES isomérico |

[C@@H]1([C@@H]([C@@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2C(=O)O)O[C@H]3[C@@H]([C@@H]([C@@H](O[C@H]3C(=O)O)O[C@H]4[C@@H]([C@@H]([C@@H](O[C@H]4C(=O)O)O[C@H]5[C@@H]([C@@H]([C@@H](O[C@H]5C(=O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O |

SMILES canónico |

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)OC5C(C(C(OC5C(=O)O)O)O)O)O)O)O)O)O)O)C(=O)O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

What is the chemical structure of L-guluronic acid?

An In-depth Technical Guide to the Chemical Structure and Properties of L-Guluronic Acid

This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for L-guluronic acid, tailored for researchers, scientists, and drug development professionals.

Chemical Structure of L-Guluronic Acid

L-guluronic acid is a monosaccharide and a uronic acid derived from gulose.[1] It is a C-5 epimer of D-mannuronic acid and a crucial component of alginic acid, a polysaccharide found in brown algae.[1][2] Its chemical formula is C₆H₁₀O₇, and it has a molecular weight of 194.14 g/mol .[3] The IUPAC name for L-guluronic acid is (2R,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid.[3]

L-guluronic acid can exist in both an open-chain form and a cyclic pyranose form. The open-chain structure is often represented by a Fischer projection, while the cyclic form is depicted using a Haworth projection.

Fischer Projection

The Fischer projection illustrates the linear structure of L-guluronic acid, showcasing the stereochemistry of its chiral centers. In this representation, vertical lines represent bonds projecting into the page, while horizontal lines represent bonds coming out of the page.[4]

Haworth Projection

In aqueous solutions, L-guluronic acid predominantly exists in a cyclic hemiacetal form, specifically a pyranose ring. The Haworth projection is a common way to represent this cyclic structure.[5] The cyclization occurs between the aldehyde group at C1 and the hydroxyl group at C5, creating a new chiral center at C1, known as the anomeric carbon. This results in two anomers: α-L-guluronic acid and β-L-guluronic acid.

In the Haworth projection for an L-sugar, the CH₂OH group (or in this case, the carboxyl group) is positioned pointing downwards. For α-L-guluronic acid, the hydroxyl group on the anomeric carbon (C1) is trans to the C5 carboxyl group (pointing up), while in β-L-guluronic acid, it is cis (pointing down).

α-L-Guluronic Acid

Physicochemical and Spectroscopic Properties

The following table summarizes key physicochemical and spectroscopic properties of L-guluronic acid.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₇ | [3] |

| Molecular Weight | 194.14 g/mol | [3] |

| IUPAC Name | (2R,3S,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid | [3] |

| CAS Number | 1986-15-8 | [3] |

| Exact Mass | 194.04265265 Da | [3] |

| XLogP3 | -2.6 | [3] |

| Hydrogen Bond Donor Count | 5 | [3] |

| Hydrogen Bond Acceptor Count | 7 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Complexity | 191 | [3] |

| Polar Surface Area | 135 Ų | [3] |

| ¹H-NMR Chemical Shifts (ppm) in Alginate | G1: 5.473, G2: 4.318, G3: 4.446, G4: 4.571, G5: 4.883 | [6] |

| FTIR Characteristic Peak (cm⁻¹) | 961 | [7] |

Signaling Pathway

Alginate-derived guluronate oligosaccharide (GOS) has been shown to activate macrophages through Toll-like receptor 4 (TLR4) mediated signaling pathways.[8] This activation leads to the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), key mediators in the immune response.[8] The signaling cascade involves the activation of Akt, NF-κB, mTOR, and MAPK pathways.[8]

Experimental Protocols

Synthesis of L-Guluronic Acid Derivatives

A common method for the synthesis of L-guluronic acid building blocks involves the stereoselective C-5 epimerization of a D-mannose derivative.[1] A detailed protocol for the synthesis of an L-guluronic acid derivative is outlined below, based on the principles of fluorine-directed synthesis.[1]

Objective: To synthesize an L-guluronic acid derivative from a D-mannose thioglycoside.

Materials:

-

D-mannose thioglycoside

-

N-bromosuccinimide (NBS)

-

XtalFluor-M®

-

Triethylamine trihydrofluoride (Et₃N·3HF)

-

Solvents (e.g., dichloromethane, acetonitrile)

-

Reagents for protecting group manipulation

-

Silica gel for column chromatography

Procedure:

-

Fluorination: The D-mannose thioglycoside is converted to the corresponding β-D-glycosyl fluoride using a combination of NBS, XtalFluor-M®, and Et₃N·3HF. This reaction is typically carried out in an inert atmosphere at low temperatures.

-

Bromination: A 5-C-bromo sugar is generated from the glycosyl fluoride.

-

Free Radical Reduction: The 5-C-bromide undergoes a free radical reduction, where the stereoselectivity is directed by the anomeric fluorine, leading to the desired L-gulose product.

-

Purification: The resulting L-guluronic acid derivative is purified using silica gel column chromatography.

-

Characterization: The structure and purity of the synthesized compound are confirmed by NMR spectroscopy and mass spectrometry.

Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in L-guluronic acid and to distinguish it from its epimer, D-mannuronic acid, especially within an alginate polymer.[9]

Objective: To obtain the FTIR spectrum of L-guluronic acid or an alginate sample containing it.

Materials:

-

Sample (L-guluronic acid or alginate)

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Hydraulic press for pellet making

-

FTIR spectrometer

Procedure:

-

Sample Preparation: A small amount of the sample (1-2 mg) is mixed with approximately 200 mg of dry KBr powder in an agate mortar. The mixture is ground to a fine, uniform powder.

-

Pellet Formation: The powder is transferred to a pellet-forming die and pressed under high pressure (several tons) to form a thin, transparent pellet.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[9] A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. A characteristic peak for guluronic acid can be observed around 961 cm⁻¹.[7]

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is a powerful tool for the structural elucidation of L-guluronic acid and for determining the monomeric composition and sequence in alginates.[6]

Objective: To obtain the ¹H-NMR spectrum of an alginate sample to identify L-guluronic acid residues.

Materials:

-

Alginate sample

-

Deuterium oxide (D₂O)

-

NMR tubes

-

NMR spectrometer (e.g., 500 MHz)

Procedure:

-

Sample Preparation: The alginate sample is dissolved in D₂O to a concentration of approximately 5-10 mg/mL. The solution is transferred to an NMR tube.

-

Spectral Acquisition: The ¹H-NMR spectrum is recorded on an NMR spectrometer. For complex structures like alginates, 2D NMR techniques such as COSY (Correlated Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can be employed to aid in the assignment of proton signals.[6]

-

Data Analysis: The chemical shifts of the protons are analyzed to identify the signals corresponding to L-guluronic acid residues. The anomeric proton (H1) of L-guluronic acid typically resonates at a distinct chemical shift (around 5.473 ppm) compared to that of D-mannuronic acid.[6] The integration of these signals can be used to quantify the relative amounts of each monomer.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Guluronic acid - Wikipedia [en.wikipedia.org]

- 3. L-Guluronic acid | C6H10O7 | CID 6857369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Conformational Dichotomy of L-Guluronic and D-Mannuronic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Guluronic acid (GulA) and D-Mannuronic acid (ManA) are C5 epimers and the constituent monomers of alginate, a polysaccharide with significant applications in the pharmaceutical and biomedical fields. Their distinct conformational preferences are fundamental to the physicochemical properties of alginate, influencing everything from gel formation to biological interactions. This technical guide provides a comprehensive analysis of the conformational differences between L-Guluronic and D-Mannuronic acids, presenting quantitative data, detailed experimental protocols, and the biological implications of their structural dichotomy.

Introduction

L-Guluronic acid and D-Mannuronic acid are uronic acid monosaccharides that form the linear copolymer alginate, found primarily in brown algae.[1] The arrangement of these monomers into blocks of repeating G-residues (G-blocks), M-residues (M-blocks), and alternating MG-blocks dictates the overall three-dimensional structure and functionality of the alginate polymer.[2][3] The conformational landscape of the individual pyranose rings of GulA and ManA is the primary determinant of these larger structures. Understanding these conformations at a molecular level is crucial for the rational design of alginate-based biomaterials and therapeutics.

L-Guluronic acid is the C5 epimer of D-Mannuronic acid.[1] This seemingly subtle stereochemical difference leads to a profound divergence in their preferred ring conformations. Generally, D-Mannuronic acid adopts a ⁴C₁ chair conformation, while L-Guluronic acid favors a ¹C₄ chair conformation.[2] These conformational preferences have significant consequences for the structure of alginate, where G-blocks form rigid, buckled structures essential for gelation, and M-blocks are more flexible and linear.[4]

This guide will delve into the quantitative structural details of these conformations, the experimental and computational methods used to elucidate them, and the biological context where these structural differences are paramount.

Conformational Analysis: A Tale of Two Chairs

The pyranose rings of monosaccharides are not planar and adopt various puckered conformations, with the chair forms being the most stable. The two primary chair conformations are denoted as ⁴C₁ (the numbers indicating the atoms above and below the mean plane of the ring) and ¹C₄.

D-Mannuronic Acid: The ⁴C₁ Preference

D-Mannuronic acid predominantly exists in the ⁴C₁ chair conformation. In this arrangement, the bulky carboxyl group at C5 and the hydroxyl groups at C2, C3, and C4 are in equatorial or axial positions that minimize steric hindrance.

L-Guluronic Acid: The ¹C₄ Predominance

In contrast, L-Guluronic acid, the C5 epimer of D-Mannuronic acid, preferentially adopts the ¹C₄ chair conformation.[2] This conformation accommodates the different stereochemistry at C5, again to minimize unfavorable steric interactions.

The distinct chair preferences are summarized below:

| Uronic Acid | Predominant Conformation |

| D-Mannuronic acid | ⁴C₁ |

| L-Guluronic acid | ¹C₄ |

Quantitative Structural Data

The precise geometry of these chair conformations can be described by bond lengths, bond angles, and dihedral angles. While extensive crystallographic data for the free uronic acids is limited, data from derivatives and computational models provide valuable insights.

Quantitative data for bond lengths, bond angles, and dihedral angles will be populated here as specific data is found in subsequent searches.

Experimental Determination of Conformation

Several powerful analytical techniques are employed to determine the conformation of carbohydrates in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for conformational analysis of carbohydrates in solution. Vicinal proton-proton coupling constants (³J(H,H)) are particularly informative, as their magnitude is related to the dihedral angle between the coupled protons, as described by the Karplus equation.

Experimental Protocol: 1D and 2D NMR of Uronic Acids

-

Sample Preparation: Dissolve the uronic acid or its derivative (e.g., methyl glycoside) in a suitable deuterated solvent (e.g., D₂O) to a concentration of 5-10 mg/mL.

-

Data Acquisition:

-

Acquire a 1D ¹H NMR spectrum to observe the chemical shifts and coupling patterns of the ring protons. Typical parameters on a 500 MHz spectrometer would include a spectral width of 10 ppm, 16-32 scans, and a relaxation delay of 2 seconds.

-

Acquire a 2D Correlation Spectroscopy (COSY) experiment to establish proton-proton connectivities within the spin system.

-

Acquire a 2D Total Correlation Spectroscopy (TOCSY) experiment to identify all protons belonging to a particular monosaccharide ring.

-

Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment to identify through-space proximities between protons, which can help to confirm stereochemistry and conformation.

-

-

Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, and baseline correction.[5]

-

Analysis:

-

Assign all proton resonances using the COSY and TOCSY spectra.

-

Extract the ³J(H,H) coupling constants from the high-resolution 1D ¹H spectrum or from cross-peaks in the COSY spectrum.

-

Use the measured coupling constants in conjunction with the Karplus equation to determine the dihedral angles and, consequently, the ring conformation. Large ³J(Hax,Hax) values (8-10 Hz) are indicative of an axial-axial relationship, while smaller values are characteristic of axial-equatorial or equatorial-equatorial relationships.

-

A table of representative ³J(H,H) coupling constants for D-Mannuronic and L-Guluronic acid derivatives will be included here once the data is located.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most precise and unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the exact puckering of the pyranose ring.

Experimental Protocol: Single-Crystal X-ray Diffraction of a Uronic Acid Derivative

-

Crystallization: Grow single crystals of a suitable uronic acid derivative (e.g., a methyl ester or a salt). This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).[6] The crystals should be of high quality, typically larger than 0.1 mm in all dimensions, and free of defects.[7]

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Place the crystal in a monochromatic X-ray beam.

-

Rotate the crystal and collect the diffraction pattern (reflections) at various orientations using an area detector.[7]

-

-

Data Processing:

-

Integrate the intensities of the collected reflections.

-

Apply corrections for factors such as absorption and crystal decay.

-

Determine the unit cell parameters and space group.

-

-

Structure Solution and Refinement:

-

Solve the phase problem to generate an initial electron density map.

-

Build a molecular model into the electron density map.

-

Refine the atomic coordinates and thermal parameters against the experimental diffraction data to obtain the final crystal structure.

-

A table of crystallographic data (unit cell parameters, space group, key bond lengths and angles) for a D-Mannuronic acid or L-Guluronic acid derivative will be presented here upon finding a suitable crystal structure.

Computational Modeling of Conformation

Computational methods, including molecular mechanics and quantum mechanics, are invaluable for exploring the conformational landscape of molecules and for complementing experimental data.

Molecular Mechanics and Molecular Dynamics

Molecular mechanics (MM) methods use classical force fields to calculate the potential energy of a molecule as a function of its geometry. Force fields such as CHARMM and GLYCAM are specifically parameterized for carbohydrates. Molecular dynamics (MD) simulations use these force fields to simulate the movement of atoms over time, providing insights into the dynamic conformational behavior of molecules in solution.

Workflow for Molecular Dynamics Simulation of Uronic Acids

Quantum Mechanics

Quantum mechanics (QM) calculations, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and energetics of molecules. QM methods can be used to calculate the relative energies of different conformations and to validate the parameters used in molecular mechanics force fields.[8]

Biological Implications of Conformational Differences

The distinct conformations of L-Guluronic acid and D-Mannuronic acid are not merely a chemical curiosity; they have profound biological consequences, primarily through their influence on the structure and function of alginate.

The ¹C₄ conformation of L-Guluronic acid residues leads to a buckled, zigzag structure in G-blocks. This specific geometry creates cavities that are ideal for binding divalent cations, most notably Ca²⁺, in what is known as the "egg-box model". This ion-mediated cross-linking of G-blocks is the basis for the formation of stable hydrogels, a property that is extensively exploited in drug delivery, tissue engineering, and as a food additive.[9][10]

In contrast, the ⁴C₁ conformation of D-Mannuronic acid residues results in a more linear and flexible structure in M-blocks. These regions of the alginate chain are less prone to forming strong gels with divalent cations. The ratio of G- to M-blocks, and their distribution along the polymer chain, therefore, allows for the fine-tuning of the mechanical properties and degradation kinetics of alginate-based materials.[4]

Logical Relationship of Conformation to Function

While direct involvement of the conformation of free L-Guluronic or D-Mannuronic acid in specific cell signaling pathways is not well-documented, their conformational preferences within the context of alginate oligosaccharides can influence interactions with cell surface receptors and enzymes, thereby modulating biological responses. For instance, the shape of oligoguluronates is critical for their recognition by alginate lyases.[11]

Conclusion

The conformational disparity between L-Guluronic acid and D-Mannuronic acid, rooted in their C5 epimeric relationship, is a cornerstone of alginate science. The preference of L-Guluronic acid for the ¹C₄ chair and D-Mannuronic acid for the ⁴C₁ chair dictates the higher-order structure of alginate polymers, endowing them with their characteristic gelling and mechanical properties. A thorough understanding of these conformational nuances, gained through a combination of NMR spectroscopy, X-ray crystallography, and computational modeling, is essential for the continued development of innovative alginate-based technologies for biomedical and pharmaceutical applications. The detailed experimental and computational protocols provided in this guide serve as a valuable resource for researchers in this dynamic field.

References

- 1. Guluronic acid - Wikipedia [en.wikipedia.org]

- 2. Structures, Properties and Applications of Alginates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Effects of Molecular Weight and Guluronic Acid/Mannuronic Acid Ratio on the Rheological Behavior and Stabilizing Property of Sodium Alginate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 6. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. Structural and functional aspects of mannuronic acid–specific PL6 alginate lyase from the human gut microbe Bacteroides cellulosilyticus - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Extraction of L-Guluronic Acid from Brown Algae

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-guluronic acid, a key uronic acid derived from brown algae. It details its natural sources, with a focus on quantifying its presence in various species, and provides comprehensive experimental protocols for its extraction and purification. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, polysaccharide research, and the development of novel therapeutics.

Natural Sources of L-Guluronic Acid in Brown Algae

L-guluronic acid is a C-5 epimer of D-mannuronic acid and exists as a primary constituent of alginate, a linear anionic polysaccharide found in the cell walls and intercellular matrix of brown algae (Phaeophyceae). Alginate is a copolymer composed of blocks of (1→4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues. The ratio of these two uronic acids (M/G ratio) and the arrangement of the M- and G-blocks along the polymer chain vary significantly depending on the species of algae, the part of the plant tissue, and the season of harvest, all of which influence the physicochemical properties of the extracted alginate. Species with a higher proportion of G-blocks are particularly sought after for their strong gelling properties.

The following tables summarize the alginate yield and the M/G ratio for various brown algae species, providing an indication of their potential as a source of L-guluronic acid. The L-guluronic acid content is calculated from the M/G ratio.

Table 1: Alginate Yield from Various Brown Algae Species

| Algae Species | Alginate Yield (% dry weight) | Reference |

| Laminaria ochroleuca | 27.5 | [1] |

| Saccorhiza polyschides | 25.0 | [1] |

| Rugulopteryx okamurae | 29.4 - 32.0 | [2] |

| Sargassum vulgare | 17.7 | [2] |

| Fucus guiryi | 13.6 | [1] |

| Bifurcaria bifurcata | 2.7 | [1] |

| Durvillaea potatorum | up to 55.0 | [3] |

| Macrocystis pyrifera | up to 46.8 | [3] |

| Ecklonia radiata | up to 44.0 | [3] |

| Laminaria digitata | 30.9 | [4][5] |

Table 2: M/G Ratio and Calculated L-Guluronic Acid Content in Alginate from Various Brown Algae Species

| Algae Species | M/G Ratio | Calculated L-Guluronic Acid (% of alginate) | Reference |

| Mature Sargassum spp. | 0.64 | 61.0 | [6] |

| Padina spp. | 0.85 | 54.1 | [6] |

| Young Sargassum spp. | 1.27 | 44.1 | [6] |

| Laminaria digitata (Moroccan) | 1.12 | 47.2 | [4] |

| Laminaria digitata | 1.08 | 48.1 | [4][5] |

| Lessonia spicata | 1.056 | 48.6 | [4] |

| Macrocystis pyrifera | 1.164 | 46.2 | [4] |

Calculation for L-Guluronic Acid Content (%): (1 / (M/G Ratio + 1)) * 100

Experimental Protocols for Extraction and Purification

The extraction of L-guluronic acid is a multi-step process that involves the initial extraction of alginate from the brown algae, followed by the hydrolysis of the polysaccharide into its constituent monomers, and finally, the separation and purification of L-guluronic acid.

Alginate Extraction

This protocol describes a common method for the extraction of sodium alginate from brown seaweed.[7][8]

Materials:

-

Dried, milled brown algae

-

0.1 M Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

2-4% Sodium carbonate (Na₂CO₃) solution

-

95% Ethanol

-

Deionized water

-

Beakers, magnetic stirrer, centrifuge, oven

Procedure:

-

Pre-treatment (Acid Wash):

-

Suspend the milled seaweed powder in 0.1 M HCl at a solid-to-liquid ratio of 1:10 (w/v).

-

Stir the suspension for 2-4 hours at 40-60°C. This step removes acid-soluble components like fucans and minerals and converts alginate salts into the insoluble alginic acid form.[7][8]

-

Separate the solid residue by centrifugation or filtration and wash with deionized water until the filtrate is neutral.

-

-

Alkaline Extraction:

-

Resuspend the acid-treated seaweed in a 2-4% sodium carbonate solution at a solid-to-liquid ratio of 1:20 (w/v).

-

Heat the mixture to 40-60°C and stir for 2-3 hours.[7][8] This converts the insoluble alginic acid into soluble sodium alginate.

-

Centrifuge the mixture at high speed (e.g., 5000 x g for 20 minutes) to separate the solid residue.

-

-

Precipitation of Sodium Alginate:

-

Collect the supernatant containing the sodium alginate.

-

Slowly add 95% ethanol to the supernatant (typically in a 1:1 or 2:1 ethanol to supernatant volume ratio) while stirring to precipitate the sodium alginate.[7][8]

-

Collect the fibrous precipitate and wash it with ethanol to remove residual impurities.

-

-

Drying:

Acid Hydrolysis of Alginate

This protocol details the breakdown of the purified sodium alginate into its monomeric units, D-mannuronic acid and L-guluronic acid.

Materials:

-

Purified sodium alginate

-

72% (w/w) Sulfuric acid (H₂SO₄)

-

4% (w/w) Sulfuric acid (H₂SO₄)

-

Saturated barium hydroxide (Ba(OH)₂) solution or Calcium carbonate (CaCO₃)

-

Hydrolysis tubes, water bath, centrifuge

Procedure:

-

Primary Hydrolysis:

-

Accurately weigh the sodium alginate sample and place it in a hydrolysis tube.

-

Add 72% (w/w) H₂SO₄ and incubate at 30°C for 1 hour with occasional stirring.

-

-

Secondary Hydrolysis:

-

Dilute the mixture with deionized water to a final H₂SO₄ concentration of 4% (w/w).

-

Seal the tube and heat it in a water bath at 100-120°C for 2-4 hours.[9]

-

-

Neutralization:

-

Cool the hydrolysate to room temperature.

-

Neutralize the solution by slowly adding a saturated solution of barium hydroxide or calcium carbonate until the pH is neutral. This will precipitate the sulfate ions as barium sulfate or calcium sulfate.

-

Centrifuge the mixture to remove the precipitate. The supernatant now contains a mixture of D-mannuronic and L-guluronic acids.

-

Separation and Purification of L-Guluronic Acid

This protocol describes the separation of L-guluronic acid from D-mannuronic acid in the hydrolysate using anion-exchange chromatography.[10][11]

Materials:

-

Alginate hydrolysate supernatant

-

Anion-exchange resin (e.g., Q Sepharose Fast Flow)

-

Ammonium bicarbonate (NH₄HCO₃) or Sodium chloride (NaCl) solutions for gradient elution

-

Chromatography column

-

Fraction collector

-

Freeze-dryer

Procedure:

-

Column Preparation:

-

Pack a chromatography column with the anion-exchange resin.

-

Equilibrate the column with the starting elution buffer (e.g., 0.1 M NH₄HCO₃).

-

-

Sample Loading:

-

Adjust the pH of the alginate hydrolysate supernatant to the starting buffer pH.

-

Load the supernatant onto the equilibrated column.

-

-

Elution:

-

Elute the bound uronic acids using a linear gradient of the eluting salt (e.g., 0.1 M to 1.0 M NH₄HCO₃ or a NaCl gradient).[10] D-mannuronic acid and L-guluronic acid will elute at different salt concentrations due to differences in their charge and interaction with the resin.

-

Collect fractions using a fraction collector.

-

-

Analysis and Pooling:

-

Desalting and Lyophilization:

-

If a volatile buffer like ammonium bicarbonate was used, the salt can be removed by lyophilization.[10] If a non-volatile salt like NaCl was used, desalting may be necessary using size-exclusion chromatography or dialysis.

-

Lyophilize the purified L-guluronic acid fractions to obtain a dry powder.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key stages in the extraction and purification of L-guluronic acid from brown algae.

Caption: Workflow for L-guluronic acid extraction.

Chemical Relationship of Alginate and its Monomers

This diagram illustrates the polymeric structure of alginate and its constituent uronic acid monomers.

Caption: Alginate polymer and its monomers.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. Improvement of Alginate Extraction from Brown Seaweed (Laminaria digitata L.) and Valorization of Its Remaining Ethanolic Fraction [mdpi.com]

- 5. Secure Verification [technorep.tmf.bg.ac.rs]

- 6. psasir.upm.edu.my [psasir.upm.edu.my]

- 7. Uronic Acids Analysis - Celignis Biomass Analysis Laboratory [celignis.com]

- 8. Methodology for quantitative determination of the carbohydrate composition of brown seaweeds (Laminariaceae) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Optimization of hydrolysis conditions of alginate based on high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]

- 12. Methodology for quantitative determination of the carbohydrate composition of brown seaweeds (Laminariaceae) - RSC Advances (RSC Publishing) DOI:10.1039/C4RA03537B [pubs.rsc.org]

- 13. Σφάλμα 404 | ΕΛΟΤ [standardsdevelopment.elot.gr]

The Pivotal Role of L-Guluronic Acid in the Biology of Marine Algae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biological functions of L-guluronic acid in marine algae. L-guluronic acid, a C5 epimer of D-mannuronic acid, is a key monosaccharide component of alginate, a major structural polysaccharide in the cell walls of brown algae (Phaeophyceae).[1][2][3] The arrangement and proportion of L-guluronic acid residues within the alginate polymer profoundly influence the physical and biological properties of the algal cell wall and have significant implications for various biotechnological and pharmaceutical applications.

Core Biological Functions of L-Guluronic Acid

The primary biological function of L-guluronic acid in marine algae is its integral role in the structure and function of the cell wall. It contributes to the mechanical strength, flexibility, and ion-binding capacity of the alginate matrix.

Structural Integrity of the Algal Cell Wall

L-guluronic acid is a fundamental building block of alginate, a linear copolymer that also contains β-D-mannuronic acid.[4][5] These two uronic acids are arranged in blocks of repeating M-residues (M-blocks), repeating G-residues (G-blocks), and alternating MG-residues (MG-blocks).[3][6] The presence of L-guluronic acid, particularly in the form of G-blocks, is crucial for the structural integrity of the algal cell wall.[2] The unique diaxial links between G-residues in the polymer chain create a buckled structure that allows for the cooperative binding of divalent cations, most notably Ca²⁺.[1] This cross-linking of G-blocks with calcium ions forms a stable "egg-box" structure, resulting in the formation of strong and rigid gels that provide mechanical strength and support to the alga in its marine environment.

Ion Sequestration and Transport

The carboxyl groups of L-guluronic acid residues, along with those of D-mannuronic acid, contribute to the overall polyanionic nature of alginate. This property allows the algal cell wall to act as an ion-exchange matrix, sequestering essential divalent cations like Ca²⁺ and Mg²⁺ from seawater while providing a barrier against toxic heavy metal ions. The specific affinity of G-blocks for certain divalent cations suggests a role for L-guluronic acid in regulating the ionic microenvironment of the cell wall.

Potential Signaling and Defense Roles

While direct evidence for L-guluronic acid as a signaling molecule within marine algae is limited, studies on alginate-derived oligosaccharides suggest potential bioactivity. Guluronate oligosaccharides have been shown to activate macrophage signaling pathways, indicating that these molecules can be recognized by biological systems.[7] This raises the possibility that fragments of alginate containing L-guluronic acid, released by enzymatic degradation during pathogen attack or physical stress, could act as damage-associated molecular patterns (DAMPs), triggering defense responses within the alga. However, further research is needed to elucidate such signaling pathways in marine algae.

Quantitative Data on L-Guluronic Acid Content

The ratio of D-mannuronic acid to L-guluronic acid (M/G ratio) is a critical parameter that varies significantly among different algal species, between different tissues of the same alga, and with environmental conditions. This ratio dictates the physicochemical properties of the extracted alginate.

| Algal Species | Tissue | M/G Ratio | Reference |

| Saccorhiza polyschides (canned) | - | 3.59 | [8][9] |

| Himanthalia elongata (canned) | - | 3.59 | [8][9] |

| Himanthalia elongata (dried) | - | 3.61 | [8][9] |

| Laminaria ochroleuca (dried) | - | 1.56 | [8] |

| Undaria pinnatifida (dried) | - | 1.09 | [8] |

| Stypocaulon scoparium | - | 0.73 - 0.92 | [10] |

| Laminaria digitata (April, Baltic Sea) | - | ~1.5 | [11] |

| Saccharina latissima (April, Baltic Sea) | - | ~1.5 | [11] |

| Laminaria digitata (August, North Sea) | - | ~1.2 | [11] |

Experimental Protocols

Quantification of L-Guluronic Acid by HPLC

This protocol describes the determination of the M/G ratio in seaweed dietary fiber using High-Performance Liquid Chromatography (HPLC).[8][9]

1. Sample Preparation and Hydrolysis:

- Determine the total dietary fiber (TDF) content of the seaweed sample gravimetrically.

- Hydrolyze the TDF fraction with 12 M H₂SO₄ followed by 1 M H₂SO₄.

- Neutralize the hydrolysate with AG 4x4 resin.

2. HPLC Analysis:

- Column: Tracer Extrasil SAX 5 µm column (25 cm x 4 mm).

- Mobile Phase: 2 mM KH₂PO₄ containing 5% methanol.

- Flow Rate: 1.5 mL/min.

- Column Temperature: 35°C.

- Detection: UV at 210 nm.

3. Confirmation:

- Confirm the chromatographic identification of β-D-mannuronic acid and α-L-guluronic acid using Liquid Chromatography-Mass Spectrometry (LC-MS).

Enzymatic Degradation of G-blocks for Oligosaccharide Production

This protocol outlines the enzymatic degradation of polyguluronate (G-blocks) to produce guluronate oligosaccharides.[10]

1. Substrate Preparation:

- Isolate G-blocks from alginate by partial acid hydrolysis.

- Prepare a 0.1% solution of the isolated polyguluronate.

2. Enzymatic Reaction:

- Add 0.5 U of poly-guluronate lyase from Flavobacterium multivorum to the polyguluronate solution.

- Incubate the reaction mixture at 30°C for 6 hours.

3. Analysis:

- Monitor the degradation and analyze the resulting oligoguluronates by size-exclusion chromatography coupled with multi-angle laser light scattering (SEC-MALLS).

Visualizations: Pathways and Workflows

Alginate Biosynthesis Pathway

The biosynthesis of alginate in bacteria, which is understood to be similar in algae, involves the enzymatic conversion of fructose-6-phosphate to GDP-mannuronic acid, followed by polymerization and subsequent epimerization of some D-mannuronic acid residues to L-guluronic acid.[4][12]

Caption: Alginate biosynthesis pathway, highlighting the epimerization step.

Experimental Workflow for M/G Ratio Determination

The following diagram illustrates the workflow for determining the M/G ratio in seaweed samples.

Caption: Workflow for determining the M/G ratio in seaweed.

Macrophage Signaling Pathway Activated by Guluronate Oligosaccharide

This diagram illustrates a known signaling pathway activated by guluronate oligosaccharides in macrophages, which may provide a model for investigating potential signaling roles in algae.[7]

Caption: Macrophage activation by guluronate oligosaccharide.

References

- 1. Guluronic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Bacterial alginates: biosynthesis and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Advances in alginate biosynthesis: regulation and production in Azotobacter vinelandii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Determination of the uronic acid composition of seaweed dietary fibre by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Methodology for quantitative determination of the carbohydrate composition of brown seaweeds (Laminariaceae) - RSC Advances (RSC Publishing) DOI:10.1039/C4RA03537B [pubs.rsc.org]

- 12. Genetics of Bacterial Alginate: Alginate Genes Distribution, Organization and Biosynthesis in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Properties of L-Guluronic Acid Derivatives for Researchers and Drug Development Professionals

Abstract

L-guluronic acid, a C-5 epimer of D-mannuronic acid, is a critical monosaccharide component of alginates derived from brown algae.[1][2] Its unique stereochemistry, particularly the axial-equatorial-axial arrangement of hydroxyl groups, confers significant physicochemical properties, most notably the ability to form robust hydrogels in the presence of divalent cations.[1][3] Beyond its role in biomaterials, derivatives of L-guluronic acid are emerging as potent bioactive molecules with significant therapeutic potential. This technical guide provides an in-depth overview of the synthesis, physicochemical characteristics, and pharmacological properties of L-guluronic acid derivatives. It details chemical and enzymatic synthetic strategies, summarizes key quantitative data, outlines experimental protocols for synthesis and evaluation, and visualizes the mechanisms of action, offering a comprehensive resource for researchers in materials science, pharmacology, and drug development.

Synthesis of L-Guluronic Acid Derivatives

The generation of L-guluronic acid and its derivatives for research and development relies on several strategic approaches, including chemical synthesis from various precursors and enzymatic modifications.

Chemical Synthesis Strategies

Chemical synthesis offers precise control over the molecular structure, enabling the production of specific derivatives and oligosaccharides.

-

Synthesis from L-Ascorbic Acid: L-guluronic acid-containing alginate oligosaccharides can be efficiently prepared from L-ascorbic acid (Vitamin C).[4][5] This pathway utilizes L-ascorbic acid to form key building blocks like L-gulopyranosyl trichloroacetimidate and 1,6-anhydro-2,3-di-O-benzyl-β-L-gulopyranose, which serve as starting and elongation units, respectively, to construct oligosaccharides with excellent α-selectivity.[4][5][6]

-

Fluorine-Directed Synthesis: An alternative route starts from commercially available D-mannose thioglycoside.[7] This method features a fluorine-directed, stereoselective free radical reduction of a 5-C-bromo sugar intermediate to yield an L-gulose derivative. This approach is guided by density functional theory (DFT) calculations to predict and optimize the stereoselectivity of the reduction step.[7]

-

Stereoselective Glycosylation: The intrinsic properties of gulose building blocks can be exploited to assemble L-guluronic acid alginate trisaccharides.[8] Gulopyranosides show a natural preference for forming 1,2-cis-glycosidic bonds, a behavior attributed to the nucleophilic attack on the oxacarbenium ion, which preferentially adopts a ³H₄ conformation.[8][9]

-

Oxidation of D-Mannuronic Acid: L-guluronic acid can also be synthesized through the oxidation of its C-5 epimer, D-mannuronic acid. This process requires careful selection of protecting groups to ensure the desired oxidation occurs without affecting other functional groups.[10]

References

- 1. Guluronic acid - Wikipedia [en.wikipedia.org]

- 2. Structures, Properties, and Bioengineering Applications of Alginates and Hyaluronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Synthesis of alginate oligosaccharides containing L-guluronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scilit.com [scilit.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Stereoselective synthesis of L-guluronic acid alginates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 10. Buy L-Guluronic acid | 1986-15-8 [smolecule.com]

A Technical Guide to the Spectroscopic Analysis and Identification of L-Guluronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques for the analysis and identification of L-guluronic acid. L-guluronic acid is a uronic acid monosaccharide and a C-5 epimer of D-mannuronic acid.[1] It is a primary component of alginic acid, a polysaccharide found in brown algae.[1] The arrangement and proportion of L-guluronic acid and D-mannuronic acid residues in alginate polymers are crucial in determining their physicochemical properties, such as gelling and viscosity, which are vital in the food, pharmaceutical, and biomedical industries.[2][3] Accurate identification and quantification of L-guluronic acid are therefore essential for quality control and the development of new applications.

This guide details the experimental protocols and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for the structural elucidation of L-guluronic acid, typically as a component of alginate. Both ¹H and ¹³C NMR are employed to determine the composition and sequence of uronic acid residues.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation :

-

Dissolve the alginate sample containing L-guluronic acid in deuterium oxide (D₂O).

-

The concentration of the sample may need to be optimized, but typically ranges from 1-10 mg/mL.

-

-

Instrumentation and Data Acquisition :

-

A high-field NMR spectrometer (e.g., 300 MHz, 500 MHz or higher) is recommended for better signal dispersion.[6]

-

Acquire ¹H NMR spectra to determine the ratio of D-mannuronic acid to L-guluronic acid (M/G ratio).

-

Acquire ¹³C NMR spectra for detailed structural information of the carbon backbone.

-

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), can be used to assign specific proton signals by identifying spin-spin couplings between neighboring protons.[7]

-

Data Presentation: NMR Chemical Shifts

The chemical shifts of L-guluronic acid residues are influenced by their position within the polymer chain (i.e., within G-blocks, M-blocks, or alternating MG-blocks).

Table 1: ¹H NMR Chemical Shifts for L-Guluronic Acid Residues in Sodium Alginate [7]

| Proton | Chemical Shift (ppm) |

| H-1 (G-1) | 5.473 |

| H-2 (G-2) | 4.318 |

| H-3 (G-3) | 4.446 |

| H-4 (G-4) | 4.571 |

| H-5 (G-5) | 4.883 |

Table 2: ¹³C NMR Chemical Shifts for an L-Guluronic Acid Derivative (Peracetylated Methyl Ester) [8]

| Carbon | Chemical Shift (ppm) |

| C=O | 169.7, 169.6, 169.0, 164.1 |

| C-1 | 103.9 |

| C-5 | 88.9 |

| C-3 | 68.3 |

| C-2 | 66.5 |

| C-4 | 66.4 |

| CO₂CH₃ | 54.2 |

| -CH₃ | 20.7, 20.6, 20.4 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. For L-guluronic acid, FTIR is particularly useful for identifying the carboxylic acid and hydroxyl groups, as well as the glycosidic linkages within alginates.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation :

-

The most common method is the preparation of a potassium bromide (KBr) pellet.

-

Grind a small amount of the dried sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of solid or liquid samples with minimal preparation.

-

-

Instrumentation and Data Acquisition :

-

Place the KBr pellet or position the ATR crystal in contact with the sample in the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000–400 cm⁻¹.[9]

-

A background spectrum of air (or the empty ATR crystal) should be recorded and subtracted from the sample spectrum.

-

Data Presentation: Characteristic FTIR Absorption Bands

The FTIR spectrum of alginate shows characteristic bands for both mannuronic and guluronic acid residues.

Table 3: FTIR Absorption Bands for L-Guluronic Acid in Alginates

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3434 | O-H stretching of hydrogen bonds | [9] |

| 1616 - 1604 | Asymmetric stretching of carboxylate (-COO⁻) | [9][10] |

| 1415 - 1411 | Symmetric stretching of carboxylate (-COO⁻) | [9][10] |

| 1099 - 1080 | C-O-C stretching | [9][11] |

| ~1025 | OH bending, characteristic of guluronic units | [10] |

| 950 - 750 | Anomeric region, vibrations of uronic acid residues | [9] |

| 814 | Characteristic of polyguluronate enriched residues | [11] |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR and is particularly useful for studying the skeletal vibrations of the pyranose ring and C-C backbone. It is less sensitive to water interference, making it suitable for the analysis of aqueous samples.

Experimental Protocol: Raman Spectroscopy

-

Sample Preparation :

-

Samples can be analyzed directly as solids (powder) or in aqueous solution.

-

For solutions, use a quartz cuvette. For solids, place the powder on a suitable sample holder (e.g., a microscope slide).

-

-

Instrumentation and Data Acquisition :

-

A Raman spectrometer equipped with a laser source (e.g., 532 nm, 785 nm) is used.

-

The laser is focused on the sample, and the scattered light is collected and analyzed.

-

Acquisition parameters, such as laser power and integration time, should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.

-

Data Presentation: Characteristic Raman Bands

While specific Raman data for pure L-guluronic acid is scarce in the provided results, data for related uronic acids in hyaluronic acid can provide a reference. The major bands are typically found in the 800-1660 cm⁻¹ and 2700-3000 cm⁻¹ spectral windows.[12]

Table 4: Expected Raman Bands for Uronic Acids (based on Hyaluronic Acid components) [13]

| Wavenumber (cm⁻¹) | Tentative Assignment |

| ~1707 | C=O stretching of protonated carboxylic acid |

| 1630 - 1660 | C=O stretching and amide bands (if N-acetylated) |

| 800 - 1200 | C-O, C-C stretching, and ring vibrations |

| 2800 - 3000 | C-H stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of molecules. For L-guluronic acid, MS is typically applied to oligosaccharides derived from alginate. Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred to prevent excessive fragmentation.[14]

Experimental Protocol: Mass Spectrometry

-

Sample Preparation :

-

Alginate is first depolymerized into smaller oligosaccharides using acid hydrolysis or enzymatic digestion.

-

The resulting mixture can be analyzed directly or after purification by chromatography.

-

For MALDI-MS, the sample is mixed with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid).[14]

-

For ESI-MS, the sample is dissolved in a solvent compatible with liquid chromatography, often a mixture of water, acetonitrile, and a small amount of acid (e.g., formic acid).

-

-

Instrumentation and Data Acquisition :

-

The prepared sample is introduced into the mass spectrometer.

-

ESI is often coupled with liquid chromatography (LC-MS) for separation and analysis of complex mixtures.[14]

-

Tandem MS (MS/MS) can be performed to fragment specific ions and obtain structural information, such as the sequence of uronic acid residues.[15]

-

Data Presentation: Mass Spectrometric Data

The primary data from an MS experiment is the mass-to-charge ratio (m/z) of the parent ion and its fragments.

Table 5: Key Mass Spectrometry Data for L-Guluronic Acid

| Parameter | Value | Reference |

| Molecular Formula | C₆H₁₀O₇ | [16] |

| Molecular Weight | 194.14 g/mol | [16] |

| Monoisotopic Mass | 194.04265265 g/mol | [16] |

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the workflows for the spectroscopic identification of L-guluronic acid.

Caption: General workflow for L-guluronic acid identification.

Caption: Detailed experimental workflow for NMR analysis.

References

- 1. Guluronic acid - Wikipedia [en.wikipedia.org]

- 2. Effects of Molecular Weight and Guluronic Acid/Mannuronic Acid Ratio on the Rheological Behavior and Stabilizing Property of Sodium Alginate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NMR spectroscopy analysis of oligoguluronates and oligomannuronates prepared by acid or enzymatic hydrolysis of homopolymeric blocks of alginic acid. Application to the determination of the substrate specificity of Haliotis tuberculata alginate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of D-mannuronic to L-guluronic acids ratio in acid hydrolysis of alginate under improved conditions | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Effects of Molecular Weight and Guluronic Acid/Mannuronic Acid Ratio on the Rheological Behavior and Stabilizing Property of Sodium Alginate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ecronicon.net [ecronicon.net]

- 11. chesterrep.openrepository.com [chesterrep.openrepository.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Mass Spectrometry | Ludger Ltd [ludger.com]

- 15. Mass Spectrometry and Glycomics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Buy L-Guluronic acid | 1986-15-8 [smolecule.com]

Methodological & Application

Application Note: Protocol for the Extraction of L-Guluronic Acid from Brown Seaweed

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-guluronic acid is a C5 epimer of D-mannuronic acid and a key monomeric unit of alginate, a linear polysaccharide found in the cell walls of brown seaweeds (Phaeophyceae).[1][2] The ratio and distribution of these two uronic acids (M/G ratio) within the alginate polymer determine its physicochemical properties, such as gelling strength and viscosity.[1][3] Alginates rich in L-guluronic acid form strong, rigid gels, making them highly valuable in the pharmaceutical, biomedical, and food industries.[1][3]

This document provides a comprehensive protocol for the extraction of L-guluronic acid from brown seaweed. The process involves three primary stages:

-

Extraction of Alginate: Isolation of the alginate polymer from the raw seaweed biomass.

-

Hydrolysis of Alginate: Depolymerization of the alginate into its constituent monomers, L-guluronic acid and D-mannuronic acid.

-

Purification and Quantification: Separation and analysis of the target L-guluronic acid.

Experimental Workflow

The overall workflow for the extraction of L-guluronic acid is depicted below. This multi-stage process ensures the efficient isolation and purification of the target compound from the complex seaweed matrix.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Frontiers | Enzymatic depolymerization of alginate by two novel thermostable alginate lyases from Rhodothermus marinus [frontiersin.org]

- 3. Effect of the uronic acid composition of alginate in alginate/collagen hybrid hydrogel on chondrocyte behavior - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Enzymatic Degradation of Alginate to Isolate G-blocks

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alginate, a linear anionic polysaccharide derived primarily from brown seaweed, is composed of blocks of (1-4)-linked β-D-mannuronic acid (M-blocks) and α-L-guluronic acid (G-blocks). The unique gelling properties of alginate, particularly its ability to form hydrogels in the presence of divalent cations, are largely attributed to the G-block content.[1][2] The isolation of these G-blocks is of significant interest for various applications in drug delivery, tissue engineering, and as a biomaterial, owing to their distinct physicochemical and biological properties.

This document provides detailed protocols for the isolation of G-blocks from alginate, focusing on enzymatic degradation methods. Enzymatic approaches offer high specificity and efficiency under mild conditions, making them an attractive alternative to harsh chemical hydrolysis.[3] We will also present an alternative acid hydrolysis method for comparison.

Core Concepts: Alginate Structure and Degradation

Alginate is not a random copolymer but consists of homopolymeric regions of M-blocks and G-blocks, interspersed with regions of alternating M and G units (MG-blocks).[4][5] The gelling of alginate with divalent cations like Ca²⁺ occurs through the formation of a structure often referred to as the "egg-box model," where the cations are specifically chelated by the G-blocks of adjacent polymer chains.[1][2]

Enzymatic Degradation: Alginate lyases are enzymes that cleave the glycosidic bonds in alginate via a β-elimination mechanism.[3][6] These enzymes exhibit specificity for the different blocks within the alginate chain. They are broadly classified into:

-

Poly(G) lyases (EC 4.2.2.11): Specific for G-blocks.

-

Poly(M) lyases (EC 4.2.2.3): Specific for M-blocks.

-

Bifunctional lyases: Capable of degrading both M and G-blocks.[3][7][8]

For the specific isolation of G-blocks, the use of a poly(M)-specific alginate lyase is ideal. This enzyme will degrade the M-rich regions of the alginate, leaving the G-blocks intact and allowing for their subsequent separation.

Experimental Workflow for G-block Isolation

The general workflow for isolating G-blocks from alginate involves the degradation of the M-blocks, followed by the separation and purification of the resistant G-blocks.

Caption: Workflow for the enzymatic isolation of G-blocks.

Protocols

Protocol 1: Enzymatic Degradation for G-block Isolation

This protocol utilizes a poly(M)-specific alginate lyase to selectively degrade the M-blocks within the alginate polymer, leaving the G-blocks intact for isolation.

Materials:

-

Sodium alginate

-

Poly(M)-specific alginate lyase (e.g., from Bacillus sp. Alg07)[9]

-

Tris-HCl buffer (20 mM, pH 7.5)

-

Sodium chloride (NaCl)

-

Ethanol (95%)

-

Deionized water

-

pH meter

-

Incubator or water bath

-

Centrifuge

Procedure:

-

Substrate Preparation:

-

Prepare a 1% (w/v) sodium alginate solution in deionized water. Stir until fully dissolved. The viscosity will be high.

-

-

Enzymatic Reaction:

-

In a suitable reaction vessel, add the 1% sodium alginate solution.

-

Add Tris-HCl buffer to a final concentration of 20 mM and NaCl to a final concentration of 200 mM.[9] Adjust the pH to 7.5.

-

Pre-incubate the solution at the optimal temperature for the specific poly(M) lyase being used (e.g., 40°C for AlgA from Bacillus sp. Alg07).[9]

-

Add the poly(M)-specific alginate lyase to the reaction mixture. The enzyme concentration should be optimized, but a starting point is 10 U per gram of alginate.

-

Incubate the reaction for a defined period (e.g., 2, 4, 8, or 24 hours) with gentle agitation. Monitor the decrease in viscosity as an indicator of alginate degradation.

-

-

Enzyme Inactivation:

-

Stop the reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.

-

-

Precipitation and Isolation of G-blocks:

-

Cool the reaction mixture to room temperature.

-

Add an equal volume of 95% ethanol to the mixture to precipitate the undigested G-blocks.

-

Allow the precipitation to occur at 4°C for at least 1 hour.

-

Centrifuge the mixture at 5,000 x g for 20 minutes to pellet the precipitated G-blocks.

-

Discard the supernatant containing the degraded M-block oligosaccharides.

-

Wash the pellet with 70% ethanol and centrifuge again. Repeat this step twice.

-

Dry the final pellet (e.g., by lyophilization or air-drying) to obtain the purified G-blocks.

-

Protocol 2: Acid Hydrolysis for G-block Isolation

This method relies on the differential solubility of alginate blocks at low pH.

Materials:

-

Sodium alginate

-

Hydrochloric acid (HCl), 0.3 M

-

Sodium hydroxide (NaOH), 5 M

-

Deionized water

-

pH meter

-

Water bath

-

Centrifuge

Procedure:

-

Acid Hydrolysis:

-

Separation of Soluble and Insoluble Fractions:

-

Cool the mixture and centrifuge to separate the soluble fraction (containing MG-blocks) from the insoluble precipitate (containing M- and G-blocks).[10]

-

Discard the supernatant.

-

-

Solubilization of M- and G-blocks:

-

Selective Precipitation of G-blocks:

-

Isolation and Purification of G-blocks:

Data Presentation

Table 1: Comparison of Optimal Conditions for Alginate Lyases

| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) | Substrate Specificity | Reference |

| AlyM2 | Pseudoalteromonas arctica M9 | 8.0 | 30 | Bifunctional (M and G) | [3] |

| AlyRm3 | Rhodothermus marinus | 5.5 | ~75 | Endolytic | [12] |

| AlyRm4 | Rhodothermus marinus | 6.5 | 81 | Exolytic | [12] |

| AlgA | Bacillus sp. Alg07 | 7.5 | 40 | Poly(M)-specific | [9] |

| AlyDS44 | Streptomyces sp. | 8.5 | 45 | Poly(G)-specific | [13] |

Table 2: Yield and Purity of Alginate Blocks from Different Isolation Methods

| Method | Starting Material | Product | Reaction Time | Yield/Purity | Reference |

| Enzymatic (AlyM2) | Sodium Alginate | Trisaccharides | N/A | 588.4 mg/g | [3] |

| Acid Hydrolysis (Acetic Acid) | Alginate | Polymannuronate | 1 hr | 75% M-block | [14][15] |

| Acid Hydrolysis (Acetic Acid) | Alginate | Polymannuronate | 3 hr | 90% M-block | [14][15] |

| Acid Hydrolysis (Acetic Acid) | Alginate | Polymannuronate | 5 hr | 98% M-block | [14][15] |

Characterization of Isolated G-blocks

The isolated G-blocks should be characterized to determine their purity, molecular weight distribution, and structure.

Recommended Techniques:

-

Thin-Layer Chromatography (TLC): To analyze the degradation products and assess the purity of the isolated blocks.[6][12]

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the monomeric composition (M/G ratio).

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To confirm the structure and determine the sequence of uronic acids in the blocks.[6][12]

-

Mass Spectrometry (e.g., MALDI-TOF-MS): To determine the molecular weight distribution of the G-block oligomers.[6]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present and confirm the polysaccharide nature of the isolated material.

Signaling Pathways and Logical Relationships

The process of enzymatic degradation is a direct catalytic reaction and does not involve complex signaling pathways in the traditional biological sense. The logical relationship is a straightforward substrate-enzyme-product model.

Caption: Logical diagram of enzymatic G-block isolation.

Conclusion

The isolation of G-blocks from alginate is a critical step for harnessing their unique properties in various biomedical and industrial applications. Enzymatic degradation using poly(M)-specific alginate lyases provides a highly specific and efficient method for this purpose, operating under mild conditions. The choice of protocol will depend on the available resources and the desired purity and characteristics of the final G-block product. Proper characterization of the isolated blocks is essential to ensure their suitability for downstream applications.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Degradation of Alginate by a Newly Isolated Marine Bacterium Agarivorans sp. B2Z047 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Enzymatic depolymerization of alginate by two novel thermostable alginate lyases from Rhodothermus marinus [frontiersin.org]

- 7. Efficient Degradation of Alginate and Preparation of Alginate Oligosaccharides by a Novel Biofunctional Alginate Lyase with High Activity and Excellent Thermophilic Features - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Screening of Alginate Lyase-Producing Bacteria and Optimization of Media Compositions for Extracellular Alginate Lyase Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Purification and Characterization of a Novel Alginate Lyase from the Marine Bacterium Bacillus sp. Alg07 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EP0980391B1 - Procedure for producing uronic acid blocks from alginate - Google Patents [patents.google.com]

- 11. CA2289710C - Procedure for producing uronic acid blocks from alginate - Google Patents [patents.google.com]

- 12. research.rug.nl [research.rug.nl]

- 13. Purification and Characterization of a Novel Alginate Lyase from a Marine Streptomyces Species Isolated from Seaweed - PMC [pmc.ncbi.nlm.nih.gov]

- 14. web.donga.ac.kr [web.donga.ac.kr]

- 15. researchgate.net [researchgate.net]

Application Note: Quantification of L-Guluronic Acid in Alginates using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alginates are naturally occurring anionic polysaccharides found in the cell walls of brown algae. They are linear copolymers composed of (1-4)-linked β-D-mannuronic acid (M) and its C-5 epimer α-L-guluronic acid (G) residues arranged in blocks of consecutive G residues (G-blocks), M residues (M-blocks), and alternating M and G residues (MG-blocks). The ratio and distribution of M and G residues along the polymer chain significantly influence the physicochemical properties of alginates, such as viscosity, gel-forming ability, and immunogenicity. Consequently, the accurate quantification of L-guluronic acid is crucial for the quality control and application of alginates in various fields, including pharmaceuticals, food science, and biotechnology.

This application note provides a detailed protocol for the quantification of L-guluronic acid in alginates using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.

Principle

The quantification of L-guluronic acid from the alginate polymer involves three main steps:

-

Acid Hydrolysis: The glycosidic bonds of the alginate polymer are cleaved by acid hydrolysis to release the individual monosaccharide units, β-D-mannuronic acid and α-L-guluronic acid.

-

Pre-column Derivatization: The liberated uronic acids are derivatized with a labeling agent, 1-phenyl-3-methyl-5-pyrazolone (PMP), which introduces a chromophore. This derivatization is essential as uronic acids lack a strong native chromophore for UV detection.

-

HPLC Analysis: The PMP-derivatized monosaccharides are separated and quantified using reverse-phase HPLC with UV detection. The concentration of L-guluronic acid is determined by comparing the peak area to a standard curve generated from a known concentration of L-guluronic acid standard.

Experimental Protocols

Materials and Reagents

-

Alginate sample

-

α-L-guluronic acid standard (≥98% purity)

-

β-D-mannuronic acid standard (≥98% purity)

-

Formic acid (95%)

-

Trifluoroacetic acid (TFA)

-

1-phenyl-3-methyl-5-pyrazolone (PMP)

-

Ammonia solution

-

Chloroform

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Sodium phosphate monobasic

-

Sodium phosphate dibasic

-

Deionized water (18.2 MΩ·cm)

Alginate Hydrolysis

A complete hydrolysis of the alginate polymer is critical for accurate quantification. Formic acid has been shown to be an effective hydrolyzing agent with good recovery rates.[1][2]

Protocol:

-

Accurately weigh approximately 10 mg of the dried alginate sample into a screw-cap hydrolysis tube.

-

Add 2 mL of 95% formic acid to the tube.

-

Seal the tube tightly and place it in a heating block or oven at 110°C for 10 hours.[1][2]

-

After hydrolysis, cool the tube to room temperature.

-

Evaporate the formic acid under a stream of nitrogen or using a rotary evaporator.

-

Re-dissolve the dried hydrolysate in 1 mL of deionized water for the derivatization step.

Pre-column Derivatization with PMP

The PMP derivatization method is widely used for the analysis of monosaccharides by HPLC.[1][3][4][5][6]

Protocol:

-

To 100 µL of the dissolved hydrolysate (or standard solution), add 100 µL of 0.5 M PMP in methanol and 100 µL of 0.3 M aqueous ammonia.

-

Vortex the mixture and incubate at 70°C for 60 minutes in a water bath.

-

Cool the reaction mixture to room temperature.

-

Neutralize the mixture by adding 100 µL of 0.3 M hydrochloric acid.

-

Extract the excess PMP reagent by adding 1 mL of chloroform and vortexing vigorously.

-

Centrifuge the mixture at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Carefully collect the upper aqueous layer containing the PMP-derivatized monosaccharides.

-

Repeat the chloroform extraction two more times to ensure complete removal of excess PMP.

-

Filter the final aqueous layer through a 0.22 µm syringe filter into an HPLC vial.

HPLC Conditions

The separation of PMP-derivatized L-guluronic acid and D-mannuronic acid is typically achieved on a C18 column.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1 M Phosphate buffer (pH 7.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | 83% A / 17% B (Isocratic) or a slight gradient depending on system |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 245 nm |

| Injection Volume | 20 µL |

Note: The optimal mobile phase composition and gradient may require slight adjustments based on the specific column and HPLC system used.

Data Presentation

The quantification of L-guluronic acid is performed by constructing a calibration curve using standard solutions of known concentrations. The peak area of L-guluronic acid in the sample chromatogram is then used to calculate its concentration. The results can be expressed as a weight percentage of the initial alginate sample or as a molar ratio to D-mannuronic acid (M/G ratio).

Table 1: Example of Quantitative Data for L-Guluronic Acid in Alginate Samples

| Alginate Sample Source | L-Guluronic Acid (w/w %) | D-Mannuronic Acid (w/w %) | M/G Ratio |

| Laminaria hyperborea (stipe) | 65.2 | 34.8 | 0.53 |

| Laminaria hyperborea (leaf) | 40.5 | 59.5 | 1.47 |

| Macrocystis pyrifera | 39.1 | 60.9 | 1.56 |

| Lessonia nigrescens | 42.3 | 57.7 | 1.36 |

Note: The values presented in this table are for illustrative purposes and may vary depending on the specific alginate source and extraction method.

Visualizations

Caption: Experimental workflow for the quantification of L-guluronic acid in alginates.

Caption: Relationship of L-guluronic acid within the alginate polymer.

References

- 1. Optimization of hydrolysis conditions of alginate based on high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimization of hydrolysis conditions of alginate based on high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of M/G ratio of propylene glycol alginate sodium sulfate by HPLC with pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

Application Note: Determination of Alginate G/M Ratio by ¹H NMR Spectroscopy

Introduction

Alginate, a linear polysaccharide extracted from brown seaweed, is a copolymer composed of (1-4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues.[1][2][3] The arrangement of these monomers can be as homopolymeric blocks of M-residues (M-blocks) or G-residues (G-blocks), or as alternating M and G residues (MG-blocks).[2][3][4] The ratio of G to M monomers (G/M ratio) and the block distribution along the polymer chain are critical determinants of the physicochemical properties of alginate, such as gelling capacity, viscosity, and biocompatibility.[1][4] For instance, regions rich in G-blocks are known to form strong, rigid gels through ionic crosslinking with divalent cations like Ca²⁺, a property extensively utilized in drug delivery, tissue engineering, and wound dressing applications.[1] Consequently, accurate determination of the G/M ratio is essential for quality control and for tailoring alginate properties to specific biomedical applications.

¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely accepted method for the detailed structural characterization of alginates.[5][6] It provides quantitative information about the monomeric composition and sequence.[6][7] This application note provides a detailed protocol for the determination of the G/M ratio in alginate using ¹H NMR spectroscopy, intended for researchers, scientists, and drug development professionals.

Principle of the Method

High-resolution ¹H NMR spectroscopy can distinguish between the anomeric protons of the G and M residues, as well as the H-5 proton of the G residues, which are in different chemical environments. By integrating the signals corresponding to these specific protons in the ¹H NMR spectrum, the relative proportions of G and M monomers can be calculated, yielding the G/M ratio and other sequential information.

A crucial step in the analysis of high molecular weight alginates is the reduction of sample viscosity to obtain well-resolved NMR spectra.[7][8][9] This is typically achieved by partial acid hydrolysis, which depolymerizes the alginate into smaller, more mobile fragments without altering the G/M ratio.[7][9][10]

Experimental Protocol

This protocol is based on established methodologies for the ¹H NMR analysis of alginate, including principles outlined in the ASTM F2259 standard.[6][7]

Materials and Equipment

-

Sodium alginate sample

-

Deuterium oxide (D₂O, 99.9%)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

pH meter

-

Lyophilizer (freeze-dryer)

-

NMR spectrometer (300 MHz or higher)

-

5 mm NMR tubes

-

Heating block or water bath

-

Volumetric flasks and pipettes

Sample Preparation: Partial Acid Hydrolysis

-

Dissolution: Prepare a 0.1% (w/v) solution of sodium alginate in deionized water. For example, dissolve 100 mg of sodium alginate in 100 mL of water. Stir until fully dissolved.

-

Initial pH Adjustment: Adjust the pH of the solution to 5.6 using 0.3 M HCl.[10]

-

First Hydrolysis Step: Heat the solution at 100°C for 1 hour.[10]

-

Second pH Adjustment: Cool the solution and further reduce the pH to 3.8 with 0.3 M HCl.[10]

-

Second Hydrolysis Step: Heat the solution at 100°C for another 30 minutes.[10] This two-step hydrolysis helps to reduce the viscosity for improved NMR spectral resolution.

-

Neutralization: Cool the solution to room temperature and neutralize to pH 7 with NaOH.

-

Lyophilization: Freeze the neutralized alginate solution and lyophilize to obtain a dry powder of the partially hydrolyzed alginate.

-

Deuterium Exchange: Dissolve the lyophilized powder in D₂O and re-lyophilize. This step is repeated twice to minimize the residual H₂O signal in the NMR spectrum.[7]

-

Final Sample Preparation: Accurately weigh 5-10 mg of the final lyophilized, hydrolyzed alginate and dissolve it in 0.5-0.7 mL of D₂O (99.9%) directly in a 5 mm NMR tube. Ensure complete dissolution.

NMR Data Acquisition

-

Spectrometer Setup: Tune and shim the NMR spectrometer according to the manufacturer's instructions.

-

Acquisition Temperature: Set the sample temperature to 80°C or 90°C.[7][11] This elevated temperature further reduces viscosity and shifts the residual water peak away from the signals of interest.[7]

-

¹H NMR Experiment: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical acquisition parameters are provided in the table below.

| Parameter | Recommended Value |

| Spectrometer Frequency | ≥ 300 MHz |

| Pulse Angle | 30-90° |

| Acquisition Time | 2-4 seconds |

| Relaxation Delay | 5 seconds (to ensure full relaxation) |

| Number of Scans | 64 or more (for good signal-to-noise) |

| Temperature | 80-90 °C |

Data Analysis and G/M Ratio Calculation

The anomeric region of the ¹H NMR spectrum of alginate (typically between 4.4 and 5.1 ppm) provides the necessary information for calculating the G/M ratio.[12][13]

Spectral Assignments

The key signals in the ¹H NMR spectrum of hydrolyzed alginate are assigned as follows:

| Chemical Shift (ppm) | Assignment | Description |